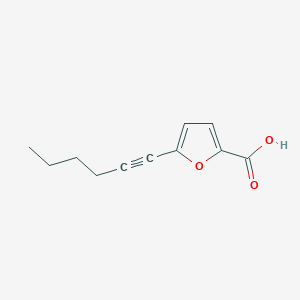

5-Hex-1-ynyl-2-furoic acid

Description

Contextualization within Furan (B31954) Chemical Biology

Furan chemical biology investigates the roles and transformations of furan-containing molecules in living systems. Furans are a class of heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. molecularinfo.com While some furan derivatives are natural metabolites, others, like furfural (B47365), are generated from the thermal degradation of carbohydrates and can be toxic to microorganisms. ebi.ac.uk In response, organisms have evolved metabolic pathways to process these compounds. ebi.ac.uk A key step in the microbial degradation of furan aldehydes like furfural is their oxidation to the corresponding carboxylic acids, such as 2-furoic acid. ebi.ac.uk This biological transformation underscores the central role of furoic acids as metabolic intermediates in the biochemical pathways that handle furan compounds. ebi.ac.uk The study of these pathways is crucial for applications in biotechnology and for understanding the xenobiotic metabolism of furan derivatives. ebi.ac.ukchemicalbook.com

Overview of Furoic Acid Class Significance in Contemporary Chemical and Biological Research

The furoic acid class of compounds holds considerable significance in modern research and industry. 2-Furoic acid, the parent compound, is derived from furfural, a bulk chemical produced from biomass. researchgate.netstanford.edu This makes furoic acids attractive, renewable building blocks for sustainable chemistry. rsc.org They serve as versatile platform molecules for the synthesis of a wide array of value-added products. researchgate.net

In the chemical industry, furoic acids and their esters are used as preservatives, bactericides, fungicides, and flavouring agents. chemicalbook.com They are also employed as starting materials for plasticizers and thermosetting resins. chemicalbook.com Furthermore, furoic acids are valuable synthons in organic synthesis. For instance, despite having an electron-withdrawing substituent, 2-furoic acid can act as a diene in Diels-Alder reactions, providing a pathway to complex carbocyclic molecules. rsc.org

In biological and medicinal chemistry, the furoic acid scaffold is a key component in the design of bioactive molecules. nih.gov Derivatives have been investigated for a range of therapeutic applications, including potential antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Specific examples include the synthesis of antidiabetic vanadyl complexes and their use as ligands in creating coordination polymers with unique magnetic and luminescent properties. The ability to modify the furan ring, for example through alkylation at the 5-position, allows for the creation of diverse derivatives with tailored properties. researchgate.net This versatility cements the importance of the furoic acid class in both industrial and academic research.

Current Research Landscape and Emerging Trends for 5-Hex-1-ynyl-2-furoic Acid

The current research landscape for this compound is primarily defined by its role as a synthetic building block rather than a subject of extensive biological study. The compound is well-documented in chemical databases, which provide its structural and computed physicochemical properties. nih.gov It is commercially available from various chemical suppliers, often listed among other heterocyclic and alkynyl organic building blocks. bldpharm.combldpharm.com

This availability suggests its utility in synthetic and medicinal chemistry as a precursor for generating more complex molecules. The emerging trend for this compound is its inclusion in chemical libraries used for discovery chemistry. Researchers can acquire this compound to incorporate the specific 5-alkynyl-furan-2-carboxylate moiety into larger molecular designs. However, dedicated studies focusing on the unique biological activities or specific applications of this compound itself are not prominent in the existing scientific literature. Its primary role appears to be that of a specialized chemical reagent available for exploratory synthesis.

Table 1: Computed Physicochemical Properties of this compound This interactive table summarizes key computed data for the compound, sourced from the PubChem database. nih.gov

| Property | Value |

| IUPAC Name | 5-hex-1-ynylfuran-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Exact Mass | 192.078644241 Da |

| XLogP3-AA (Lipophilicity) | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 50.4 Ų |

Identification of Key Research Gaps and Future Directions Pertaining to this Furoic Acid Derivative

The most significant research gap concerning this compound is the comprehensive lack of data on its biological activity. While its chemical identity is established, its potential effects in biological systems remain unexplored. This opens up several clear avenues for future investigation, leveraging the known activities of structurally related compounds.

Future research could productively focus on the following areas:

Enzyme Inhibition Screening: A primary direction is to investigate its potential as an enzyme inhibitor. For instance, the compound 5-tetradecyl-oxy-2-furoic acid (TOFA), which also features a long carbon chain at the 5-position, is a known inhibitor of acetyl-CoA-carboxylase (ACCA) and shows pro-apoptotic effects in prostate cancer cells. medchemexpress.com Given the structural similarity, screening this compound for activity against ACCA or other enzymes involved in fatty acid metabolism is a logical first step.

Neurological Targets: The furoic acid scaffold is present in inhibitors of fatty acid amide hydrolase (FAAH), an enzyme targeted for treating pain and anxiety. nih.govnih.gov Exploring whether this compound or its amides can inhibit FAAH could uncover new therapeutic potential.

Advanced Synthetic Applications: Beyond its role as a simple building block, its utility as a diene in Diels-Alder cycloadditions could be explored. rsc.org The presence of the hexynyl group offers a site for further chemical modification via click chemistry or other alkyne-specific reactions, allowing for the synthesis of novel and complex molecular architectures.

Materials Science: The parent compound, 2-furoic acid, is a precursor for furoate esters used in polymers and other materials. chemicalbook.com Investigating the properties of polymers or nanospheres derived from this compound could lead to new materials with unique characteristics imparted by the alkynyl functional group.

Table 2: Summary of Research Gaps and Future Directions This table outlines potential research avenues for this compound based on activities of related compounds.

| Research Area | Justification Based on Related Compounds | Potential Application | Supporting Reference(s) |

| Cancer Biology | The related compound 5-tetradecyl-oxy-2-furoic acid (TOFA) inhibits ACCA, an enzyme in fatty acid synthesis, and kills prostate cancer cells. | Anticancer agent development | medchemexpress.com |

| Neuropharmacology | The furoic acid scaffold is a known component of inhibitors for fatty acid amide hydrolase (FAAH), a therapeutic target for pain and anxiety. | Development of analgesics or anxiolytics | nih.govnih.gov |

| Complex Organic Synthesis | Furoic acids can serve as renewable synthons in Diels-Alder reactions. The alkyne group offers a handle for further functionalization. | Creation of novel, complex molecules from a bio-based platform | rsc.org |

| Materials Science | Furoate esters are used to create polymers and functional nanospheres. The alkyne group could be used for cross-linking or functionalization. | Development of novel bioplastics or functional materials | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hex-1-ynylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFGRCRCBLJJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345634 | |

| Record name | 5-hex-1-ynyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845266-30-0 | |

| Record name | 5-(1-Hexyn-1-yl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hex-1-ynyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Furoic Acids

Strategies for the Synthesis of Furoic Acid Core Structures

The conversion of furfural (B47365) to furoic acid is a key transformation that can be achieved through several catalytic routes. These methods aim for high selectivity and yield while often utilizing environmentally benign conditions.

Catalytic oxidation represents a major pathway for the synthesis of furoic acid from furfural. This can be accomplished using homogeneous, heterogeneous, or electrocatalytic systems.

Homogeneous catalysts, being in the same phase as the reactants, can offer high selectivity and activity under mild conditions. Recent advancements have focused on the use of well-defined transition metal complexes. For instance, ruthenium pincer complexes have been shown to effectively catalyze the oxidation of furfural to furoic acid using water as the oxidant, producing hydrogen gas as a byproduct. nih.gov In one study, an acridine-based ruthenium PNP pincer catalyst demonstrated high yields of furoic acid (87%) and H₂ (80%). nih.gov Mechanistic studies suggest that the catalyst not only facilitates the oxidation but also promotes a rapid disproportionation of furfural, which helps to prevent the degradation of the substrate at elevated temperatures. nih.gov

Another example involves the use of manganese pincer catalysts. These catalysts have been employed for the direct oxidation of both furfuryl alcohols and furfurals to their corresponding furoic acids with high efficiency in the presence of a base. rsc.org These reactions exhibit excellent functional group tolerance and can proceed under relatively mild conditions. rsc.org

Table 1: Homogeneous Catalytic Oxidation of Furfural to Furoic Acid

| Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Yield of Furoic Acid (%) | Reference |

|---|---|---|---|---|---|---|

| Ruthenium Acridine PNP Complex | Water | NaOH | 1,4-Dioxane | 135 | 87 | nih.gov |

| Manganese Pincer Complex | - | KOH | Dioxane | - | High | rsc.org |

Data sourced from referenced research articles.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. A variety of solid catalysts have been explored for the oxidation of furfural. Supported noble metal catalysts, such as gold-palladium nanoparticles on magnesium hydroxide (B78521) (AuPd/Mg(OH)₂), have demonstrated high selectivity for furoic acid. rsc.orgrsc.org The reaction conditions, including the base concentration and oxygen pressure, can be fine-tuned to control the reaction pathways and minimize the formation of byproducts like those from the competing Cannizzaro reaction. rsc.orgrsc.org

Other heterogeneous catalysts investigated include niobia and sulfated zirconia, which have been used for furfural oxidation with hydrogen peroxide. rsc.orgacs.org These catalysts can lead to a variety of oxidation products, including furoic acid, maleic acid, and succinic acid, with the product distribution being dependent on the catalyst's acidic properties and reaction conditions. rsc.orgacs.org For instance, with a niobia catalyst, furoic acid can be formed and subsequently oxidized further. rsc.org

Table 2: Heterogeneous Catalytic Oxidation of Furfural to Furoic Acid

| Catalyst | Oxidant | Base/Additive | Temperature (°C) | Selectivity for Furoic Acid (%) | Reference |

|---|---|---|---|---|---|

| 1% AuPd/Mg(OH)₂ | O₂ | NaOH | - | High | rsc.orgrsc.org |

| Niobia | H₂O₂ | - | 40-90 | Moderate | rsc.org |

| Sulfated Zirconia | H₂O₂ | - | 40-90 | Moderate | acs.org |

Data sourced from referenced research articles.

Electrocatalysis offers a green and efficient alternative for the oxidation of furfural, operating under ambient conditions without the need for chemical oxidants. researchgate.net Low-cost, nickel-based electrocatalysts have been shown to efficiently catalyze both hydrogen evolution and furfural oxidation to 2-furoic acid in an alkaline electrolyte. nsf.gov This process can achieve nearly complete conversion of furfural with a high yield of furoic acid (98%). nsf.gov

Gold electrodes have also been studied for the electro-oxidation of furfural in acidic electrolytes, showing high Faradaic efficiency (96 ± 6%) for furoic acid at an applied potential of 0.8 V vs. RHE. psu.edu The reaction mechanism can involve either a one-electron or a two-electron pathway, and the selectivity can be influenced by the self-assembly of the furoate product on the electrode surface. psu.edursc.org

Biocatalysis provides a highly selective and environmentally friendly approach to furoic acid synthesis under mild conditions. mdpi.com Whole-cell biocatalysts, such as Pseudomonas putida KT2440, have been utilized for the selective oxidation of furfural to furoic acid with nearly quantitative yields. nih.govfrontiersin.org The biocatalytic capacity of these microorganisms can be enhanced by optimizing reaction parameters like pH and cell dosage, and by using inducers. nih.gov

Other microorganisms, including Nocardia corallina, have also been shown to effectively convert furfural and furfuryl alcohol to 2-furoic acid with high yields (88% from furfural and 98% from furfuryl alcohol). wikipedia.org Chemoenzymatic cascade reactions, combining a heterogeneous chemocatalyst for the production of furfural from biomass-derived xylose with a biocatalyst for the subsequent oxidation to furoic acid, have also been developed. mdpi.com

Table 3: Biocatalytic Synthesis of Furoic Acid

| Biocatalyst | Substrate | Yield of Furoic Acid (%) | Reference |

|---|---|---|---|

| Pseudomonas putida KT2440 | Furfural | ~100 | nih.govfrontiersin.org |

| Nocardia corallina | Furfural | 88 | wikipedia.org |

| Nocardia corallina | Furfuryl Alcohol | 98 | wikipedia.org |

| E. coli HMFOMUT | Furfural | 96 | mdpi.com |

Data sourced from referenced research articles.

The Cannizzaro reaction is a classic method for the disproportionation of aldehydes lacking an α-hydrogen, such as furfural. In the presence of a strong base like sodium hydroxide, furfural undergoes a redox reaction with itself to produce both 2-furoic acid and furfuryl alcohol. wikipedia.orgacs.org This process is the current industrial route for producing 2-furoic acid, typically resulting in a 1:1 molar ratio of the two products, which corresponds to a 50% yield for each. wikipedia.org While this method is economically viable because both products have commercial applications, the inherent 50% maximum yield for the desired acid has driven research into more selective synthetic routes. rsc.orgwikipedia.org

Catalytic Oxidation Approaches.

Chemical Derivatization and Structural Modifications of Furoic Acid Scaffolds

The furoic acid scaffold, characterized by a furan (B31954) ring bearing a carboxylic acid group, allows for a variety of chemical modifications. These modifications can be broadly categorized into reactions of the carboxylic acid group, functionalization of the furan ring, and transformations of any side chains attached to the furan nucleus.

The carboxylic acid functionality of 5-Hex-1-ynyl-2-furoic acid is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in altering the compound's physicochemical properties, such as solubility and lipophilicity, which can be crucial for various applications.

Esterification:

The conversion of a carboxylic acid to an ester, known as Fischer esterification, is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction is often facilitated by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Table 1: General Conditions for Fischer Esterification of Carboxylic Acids

| Parameter | Condition |

| Carboxylic Acid | This compound |

| Alcohol | R'-OH (e.g., methanol (B129727), ethanol) |

| Catalyst | Concentrated H₂SO₄, TsOH, or dry HCl gas |

| Temperature | Heating is typically required |

| Reaction Time | Varies depending on substrates |

This table presents a generalized protocol for the Fischer esterification, a common method for converting carboxylic acids into esters.

For instance, the reaction of This compound with methanol in the presence of sulfuric acid would yield methyl 5-hex-1-ynyl-2-furoate.

Amidation:

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. Direct amidation by heating a carboxylic acid and an amine is often inefficient. Therefore, the use of coupling agents is a standard practice to facilitate this transformation under milder conditions. nih.govorganic-chemistry.org A wide array of coupling agents is available, including carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and uronium salts (like HBTU and HATU).

More recent methods also describe the use of methoxysilanes as coupling agents in solvent-free conditions. nih.gov Another approach involves the nickel-catalyzed amidation of aryl alkynyl acids with tetraalkylthiuram disulfides as the amine source, which has been shown to produce aryl alkynyl amides in good yields. nih.gov

Table 2: Common Coupling Agents for Amidation Reactions

| Coupling Agent Class | Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| Other | 5-methoxy-2-iodophenylboronic acid, Tetramethyl orthosilicate (B98303) (TMOS) |

This table lists various classes of coupling agents commonly employed in the synthesis of amides from carboxylic acids and amines.

The reaction of This compound with an amine, such as piperidine, in the presence of a suitable coupling agent like HBTU, would yield the corresponding amide, (5-(hex-1-yn-1-yl)furan-2-yl)(piperidin-1-yl)methanone.

The furan ring in This compound is an electron-rich heterocycle, making it susceptible to various transformations, including cycloaddition reactions.

Diels-Alder Reaction:

Furan and its derivatives can act as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. nih.govbiorizon.eu Although the presence of an electron-withdrawing carboxylic acid group at the 2-position generally reduces the reactivity of the furan ring as a diene, studies have shown that furoic acids and their derivatives can indeed participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.govrsc.orgresearchgate.net The reaction often benefits from being carried out in water, which can enhance the reaction rate. rsc.orgresearchgate.net The conversion of the furoic acid to its carboxylate salt can also activate the system towards cycloaddition. rsc.orgresearchgate.net

The Diels-Alder reaction of This compound with a dienophile like N-methylmaleimide would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative, a complex scaffold with potential applications in the synthesis of novel chemical entities.

The terminal alkynyl group in This compound is a highly versatile functional group that can undergo a wide range of chemical transformations, allowing for further molecular diversification.

Click Chemistry:

The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.govorganic-chemistry.org This reaction allows for the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide. This methodology is widely used for bioconjugation and the synthesis of complex molecules due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov

Hydrogenation:

The triple bond of the hexynyl side chain can be selectively reduced. Catalytic hydrogenation using specific catalysts can lead to different products. For example, hydrogenation over a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) would selectively produce the corresponding (Z)-alkene, 5-(hex-1-en-1-yl)-2-furoic acid. Complete hydrogenation over a more active catalyst like palladium on carbon (Pd/C) would yield the fully saturated alkyl side chain, resulting in 5-hexyl-2-furoic acid. rsc.orgresearchgate.net

Electrophilic Addition:

The alkyne can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) across the triple bond would lead to the formation of vinyl halides. libretexts.org The regioselectivity of this addition would follow Markovnikov's rule.

Sonogashira Coupling:

While the Sonogashira coupling is a primary method for the synthesis of This compound from a 5-halo-2-furoic acid derivative, the terminal alkyne itself can participate in further Sonogashira couplings if reacted with a suitable aryl or vinyl halide under appropriate conditions. libretexts.orgorganic-chemistry.orgmdpi.com This allows for the extension of the carbon chain and the introduction of additional aryl or vinyl groups.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Hex-1-ynyl-2-furoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of furan (B31954) derivatives provides characteristic signals for the protons on the furan ring and its substituents. For instance, in a related compound, 4-(3,5-Dimethoxybenzoyl)-3-furoic acid, the furan protons H2 and H5 appear as doublets at approximately 8.31 ppm and 8.06 ppm, respectively, with a small coupling constant (J = 1.5 Hz). rsc.org The carboxylic acid proton is typically observed as a very broad singlet at a downfield chemical shift, such as 13.41 ppm. rsc.org While specific data for this compound is not detailed in the provided search results, the expected ¹H NMR spectrum would show characteristic signals for the furan ring protons, the protons of the hexynyl chain, and the carboxylic acid proton. The chemical shifts and coupling patterns of the hexynyl chain protons would provide confirmation of its structure and attachment to the furan ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of a similar furoic acid derivative, the carbonyl carbon of the carboxylic acid appears at a downfield chemical shift, for example, around 161.6 ppm. rsc.org The carbons of the furan ring typically resonate in the range of 110-160 ppm. rsc.orgrsc.org For this compound, the carbons of the alkyne group would exhibit characteristic chemical shifts, typically between 60 and 90 ppm. Isotopic labeling studies, while not specifically detailed for this compound in the search results, could be employed to further confirm signal assignments and to probe reaction mechanisms involving this molecule.

A predicted ¹³C NMR spectrum for the parent compound, 2-furoic acid, in D₂O shows signals at various chemical shifts, which can serve as a baseline for understanding the substitution effects of the 5-hex-1-ynyl group. hmdb.ca

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Furoic Acid

| Carbon Atom | Chemical Shift (ppm) |

| C2 (Carboxyl) | 165.2 |

| C5 | 147.9 |

| C3 | 119.5 |

| C4 | 112.8 |

| C1' (of substituent) | - |

| Data is for the parent compound 2-furoic acid and serves as a reference. hmdb.ca |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment.nih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile compounds or those that can be derivatized to become volatile, GC-MS provides excellent separation and identification. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating its applicability for the analysis of this compound. nih.gov The mass spectrum shows a top peak at m/z 192, which corresponds to the molecular ion [M]⁺, and other significant fragments at m/z 147 and 149. nih.gov This fragmentation pattern is crucial for confirming the compound's identity.

Table 2: GC-MS Data for this compound

| Parameter | Value |

| NIST Number | 269180 |

| Molecular Ion (m/z) | 192 |

| Second Highest Peak (m/z) | 147 |

| Third Highest Peak (m/z) | 149 |

| Source: NIST Mass Spectrometry Data Center nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound in complex mixtures without the need for derivatization. LC-MS methods, often employing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be developed for the quantification and confirmation of furoic acid derivatives in various samples. researchgate.net While specific LC-MS studies on this compound are not detailed in the search results, the successful application of LC-MS for related furanic compounds suggests its utility for this analyte. researchgate.net

Chromatographic Techniques for Separation and Quantification.ebi.ac.ukdss.go.thsielc.com

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from reaction mixtures, natural product extracts, or other complex matrices.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of furoic acid derivatives. An improved HPLC method for the analysis of furoic acid in urine involved an alkaline hydrolysis step followed by solvent extraction and analysis using a C18 column with an acidic acetonitrile (B52724)/water mobile phase. ebi.ac.uk Another HPLC method was developed for the simultaneous separation of several furanic compounds, including 2-furoic acid, using an ion-exchange column and a mobile phase of sulfuric acid and acetonitrile. dss.go.th The separation of 5-Nitro-2-furoic acid has been demonstrated on a Newcrom R1 reverse-phase column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com These examples highlight the adaptability of HPLC for the separation and quantification of various furoic acid derivatives, which would be applicable to this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is crucial for the accurate quantification of this compound in various matrices. Given its structure, which includes a carboxylic acid and a furan ring, reversed-phase HPLC is the most appropriate approach. nih.gov Method development for similar compounds, such as 2-furoic acid and 5-hydroxymethylfuroic acid, often involves a C18 or C8 stationary phase. nih.govnih.gov

A typical method would utilize a gradient elution system with a mobile phase consisting of an acidified aqueous component (e.g., water with formic or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol (B129727). jrespharm.comjales.org Detection is commonly achieved using a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its maximum absorption wavelength, likely around 220-280 nm for the furan ring system. jales.org

Validation of the HPLC method is performed according to established guidelines to ensure its suitability for its intended purpose. europa.eu Key validation parameters include linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification). jales.orgscielo.br For instance, a validation study for 2-furoic acid demonstrated excellent linearity with a correlation coefficient (r²) of 0.9999. jales.org

Table 1: Representative HPLC Method Parameters for Furoic Acid Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | jales.org |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | jales.org |

| Mobile Phase B | Acetonitrile | jales.org |

| Flow Rate | 1.0 mL/min | jales.org |

| Detection | PDA at 254 nm | jales.org |

| LOD | 0.10 µg/mL | jales.org |

| LOQ | 0.32 µg/mL | jales.org |

| Accuracy (Recovery) | 98.77% - 102.72% | jales.org |

| Precision (RSD) | < 1% | jales.org |

This table presents typical data based on methods developed for 2-furoic acid, which would be applicable for developing a method for this compound.

Gas Chromatography (GC) for Volatile Furan Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. bohrium.com While this compound itself has a low volatility due to its carboxylic acid group and relatively high molecular weight (192.21 g/mol ), GC is highly relevant for analyzing related volatile furan derivatives that might be present as impurities or precursors. restek.comnih.gov Furan, methylfuran, and ethylfuran are examples of volatile derivatives that are frequently monitored using GC-Mass Spectrometry (GC-MS). mdpi.comchalmers.se

For the analysis of these volatile compounds, headspace (HS) or solid-phase microextraction (SPME) sampling techniques are commonly employed to extract and concentrate the analytes from the sample matrix before injection into the GC system. shimadzu.compfigueiredo.org Separation is typically achieved on a mid-polarity capillary column, such as an HP-5MS or Rxi-624Sil MS. restek.commdpi.com

To analyze a non-volatile compound like this compound by GC, a derivatization step would be necessary. bohrium.com This process would convert the polar carboxylic acid functional group into a more volatile and thermally stable derivative, such as a methyl or silyl (B83357) ester. This derivatization enhances chromatographic performance and allows for sensitive detection by GC-MS.

Table 2: Common GC Columns for Furan Derivative Analysis

| Column Type | Stationary Phase | Typical Application | Source |

|---|---|---|---|

| HP-5MS | (5%-Phenyl)-methylpolysiloxane | General purpose, good for separating furan isomers | mdpi.com |

| Rxi-624Sil MS | 6% Cyanopropylphenyl / 94% Dimethyl polysiloxane | Selective for volatile organics, including furans | restek.com |

| HP-PLOT Q | Divinylbenzene/Ethyleneglycol-dimethacrylate | Analysis of furan and its low molecular weight derivatives | mdpi.com |

Complementary Spectroscopic Techniques

While chromatography is essential for separation and quantification, spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The carboxylic acid group gives rise to two prominent features: a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org The alkyne (C≡C) functional group would show a stretching vibration in the 2100-2260 cm⁻¹ region. libretexts.org Absorptions related to the furan ring, including C=C and C-O stretching, would appear in the fingerprint region (below 1600 cm⁻¹). researchgate.netglobalresearchonline.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad | |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp | libretexts.org |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium | libretexts.org |

| Furan Ring | C=C Stretch | ~1500-1600 | Medium | researchgate.net |

| Furan Ring | C-O Stretch | ~1000-1300 | Medium | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions. ub.edu

Studies on similar furoic acid derivatives show that X-ray crystallography can confirm the planarity of the furan ring and reveal how molecules pack in the crystal lattice. dntb.gov.uaresearchgate.net It would elucidate the conformation of the hexynyl side chain relative to the furan ring and detail the hydrogen-bonding networks formed by the carboxylic acid groups, which typically form dimeric structures in the solid state. This information is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Table 4: Significance of Key X-ray Crystallography Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the fundamental packing symmetry and density. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Reveals the inherent symmetry of the molecular arrangement. |

| Bond Lengths/Angles | The distances between atomic nuclei and the angles between bonds. | Provides precise geometric data for the furan ring, alkyne, and carboxylic acid moieties. |

| Torsion Angles | The dihedral angles between four connected atoms. | Describes the conformation of the flexible hexynyl chain relative to the rigid furan ring. |

| Hydrogen Bonds | The distances and angles of intermolecular O-H···O interactions. | Confirms the presence and geometry of carboxylic acid dimers, which dictate solid-state packing. |

Method Validation and Quality Control in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a mandatory requirement for quality control in chemical analysis, ensuring the reliability and consistency of results. researchgate.nettheseus.fi For any analytical method developed for this compound, whether HPLC or GC, a full validation would be performed.

The key parameters evaluated during method validation are:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. theseus.fi

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. scielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). scielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jales.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jales.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

By systematically evaluating these parameters, the developed analytical method is proven to be reliable and fit for the routine quality control and analysis of this compound.

Reaction Mechanisms and Mechanistic Studies of Furoic Acid Transformations

Elucidation of Organic Reaction Mechanisms Involving the Furan (B31954) Ring System

The furan ring can participate in a variety of organic reactions. The presence of the carboxylic acid group in 5-Hex-1-ynyl-2-furoic acid directs its reactivity. For instance, the C5 position is activated towards certain reactions prior to the introduction of the hex-1-ynyl group. The synthesis of such 5-substituted-2-furoic acids often involves the functionalization of 2-furoic acid itself. acs.orgstanford.edu

Diels-Alder Reactions of Furoic Acids as Atypical Dienes

Despite the electron-withdrawing nature of the carboxyl group, which generally hampers the reactivity of furans in Diels-Alder reactions, 2-furoic acids can function as dienes, particularly with electron-deficient dienophiles like maleimides. researchgate.netrsc.orgbiorizon.eu This cycloaddition provides a pathway to highly functionalized cyclic compounds.

Substituents on the furan ring play a critical role in the kinetics and thermodynamics of Diels-Alder reactions. Electron-donating groups at the 5-position generally accelerate the reaction, while electron-withdrawing groups retard it. rsc.org In the case of this compound, the hex-1-ynyl group is considered to be a weakly electron-withdrawing or a sterically demanding group, which would likely result in slower reaction rates compared to furan itself or 5-alkyl-2-furoic acids. The specific electronic contribution of the alkynyl group would modulate the energy levels of the frontier molecular orbitals of the furan diene.

A study on 5-substituted-2-furoic acids indicated that the nature of the substituent at the 5-position influences the reaction rate with N-phenylmaleimide. acs.org While specific kinetic data for the 5-hex-1-ynyl substituent is unavailable, it is reasonable to predict its reactivity would be modest.

The Diels-Alder reactions of furoic acids are significantly influenced by the reaction medium. The use of water as a solvent has been shown to enhance the rate of reaction for 2-furoic acid with maleimides. researchgate.netrsc.orgbiorizon.eu This effect is attributed to the hydrophobic effect and the stabilization of the polar transition state. Furthermore, converting the furoic acid to its carboxylate salt in situ by adding a base can further accelerate the reaction. researchgate.netbiorizon.eu This strategy would be applicable to this compound, potentially overcoming the deactivating effect of the carboxylic acid and the electronic nature of the alkynyl substituent. Lewis acid catalysis has also been employed to promote Diels-Alder reactions of furans, although their effectiveness can be substrate-dependent.

Degradation Pathways of Furoic Acid Derivatives

Furoic acid and its derivatives are subject to both chemical and biological degradation, which is relevant to their environmental fate and potential applications in bioremediation.

Furan rings are susceptible to oxidative degradation. The oxidation of furfural (B47365), a common biomass-derived platform chemical, often proceeds to 2-furoic acid. google.com Further oxidation can lead to ring-opening products. The presence of the hex-1-ynyl substituent in this compound introduces an additional site of reactivity towards oxidation. The triple bond could be susceptible to cleavage under strong oxidizing conditions. Studies on the oxidative degradation of other alkyl-substituted aromatic compounds have shown that the alkyl side chains can be sites of initial oxidative attack. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Furoic acid |

| N-phenylmaleimide |

Formation from Biomass-Derived Precursors and Intermediates

The synthesis of furan-based compounds from renewable biomass sources is a cornerstone of green chemistry, aiming to replace petrochemical feedstocks. rsc.org Furoic acid and its derivatives, including this compound, can be conceptualized as originating from the chemical transformation of abundant lignocellulosic biomass. researchgate.net

The general pathway involves the acid-catalyzed hydrolysis of hemicellulose, a major component of biomass, to yield furfural. researchgate.netnih.gov Furfural, a key platform chemical, can then undergo various chemical modifications. One of the critical transformations is the oxidation of furfural to produce 2-furoic acid. rsc.orgebi.ac.uk This oxidation is a crucial step and can be achieved through chemoenzymatic routes or by using different types of catalysts. researchgate.netnih.gov

From 2-furoic acid, further functionalization at the C5 position is required to introduce the hex-1-ynyl side chain. While direct synthesis pathways for this compound from biomass-derived intermediates are not extensively detailed in the provided context, the formation of related structures provides insight into the plausible mechanistic steps. For instance, the formation of 5-formyl-2-furoic acid from hexeneuronic acid moieties found in cellulosic pulp involves a series of complex degradation and rearrangement reactions. researchgate.netresearchgate.net These transformations highlight the reactivity of the furan ring and the potential for introducing substituents at the C5 position.

The synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid also offers a relevant parallel. This process involves the introduction of a carboxylic acid group at the C5 position, demonstrating that the C-H bond at this position can be functionalized. researchgate.net The synthesis of this compound would likely involve a coupling reaction, such as a Sonogashira coupling, between a 5-halo-2-furoic acid derivative and 1-hexyne. The 5-halo-2-furoic acid precursor could potentially be synthesized from biomass-derived furoic acid. researchgate.net

The transformation of biomass into valuable chemicals like this compound represents a multi-step process that leverages key platform molecules derived from renewable resources.

Computational and Theoretical Investigations of Reaction Pathways and Molecular Properties

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms and to predict the properties of molecules like this compound. These theoretical approaches complement experimental findings and offer a deeper understanding at the atomic level.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of furan-based compounds. nih.gov For a molecule like this compound, DFT calculations can be employed to optimize its geometry, determine its most stable conformation, and calculate its vibrational frequencies. nih.gov

While specific DFT studies on this compound are not detailed in the provided results, research on analogous molecules provides a framework for understanding its potential reaction pathways. For example, DFT calculations have been used to study the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a process that involves several furanic intermediates. rsc.org These studies clarify the role of catalysts and solvent effects on the reaction mechanism by calculating the energies of intermediates and transition states. rsc.org Similarly, DFT has been used to investigate the reaction mechanism of BHMF oxidation, identifying the rate-determining step through the calculation of activation energies for each reaction step. researchgate.net

For the formation of this compound, DFT could be used to model the key reaction steps, such as the Sonogashira coupling mentioned earlier. By calculating the energy profile of the catalytic cycle, researchers can identify the most likely reaction pathway and understand the factors that influence the reaction's efficiency and selectivity. DFT can also be used to probe the electronic properties of reaction intermediates, providing insights into their reactivity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers.

Theoretical conformational searches, often coupled with DFT calculations, are instrumental in identifying the most stable conformers of flexible molecules. rsc.org For this compound, the flexibility arises from the rotation around the single bonds connecting the furan ring to the carboxylic acid group and the hexynyl side chain.

Studies on related molecules, such as tetrahydro-2-furoic acid, have shown that intermolecular interactions, particularly with solvent molecules like water, can significantly alter the conformational distribution. rsc.org The interaction with water can lead to the formation of hydrogen-bonded complexes, stabilizing certain conformers over others. rsc.org

For this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the oxygen atom in the furan ring and the triple bond of the hexynyl group can also participate in intermolecular interactions. Understanding these interactions is critical for predicting its behavior in different environments. Computational methods can be used to model these interactions and to calculate their strength, providing a detailed picture of the molecule's solvation and its potential to form complexes with other molecules.

Medicinal Chemistry and Biological Activity of Furoic Acid Derivatives

Investigation of Anti-mycobacterial Activity and Therapeutic Potential

The furan (B31954) nucleus is a key structural motif in various compounds exhibiting a wide range of biological activities, including antimicrobial properties. Derivatives of furoic acid, in particular, have been investigated for their potential as anti-mycobacterial agents.

Structure-Activity Relationship (SAR) Studies for Anti-tubercular Agents

The search for novel anti-tubercular drugs is driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies are crucial in optimizing lead compounds to enhance their efficacy and reduce toxicity. For furoic acid derivatives, the substitution pattern on the furan ring significantly influences their anti-mycobacterial potential.

While direct SAR studies on 5-Hex-1-ynyl-2-furoic acid are not extensively documented, research on related 5-substituted-2-furoyl diacylhydrazide derivatives has shown that the nature of the substituent at the 5-position plays a critical role in their anti-tumor and anti-fungal activities. researchgate.netmdpi.com For instance, the length of an aliphatic chain at this position can impact biological activity. mdpi.com In the context of anti-tubercular agents, the introduction of various functional groups can modulate lipophilicity, which is a key factor in the ability of a compound to penetrate the mycobacterial cell wall.

The presence of an alkynyl group, such as the hex-1-ynyl substituent in this compound, is a feature of interest. Alkynyl-modified nucleosides, for example, have been studied for their cytotoxic effects. nih.govnih.gov In the realm of anti-tubercular agents, the incorporation of linear alkyl chains and other lipophilic moieties has been a strategy to improve potency. The hex-1-ynyl group in this compound introduces a rigid, linear, and lipophilic element that could potentially interact with mycobacterial targets. Further studies on a series of 5-alkynyl-2-furoic acids with varying chain lengths would be necessary to establish a clear SAR for this class of compounds against M. tuberculosis.

Selectivity and Cytotoxicity Profiling against Relevant Cell Lines

A critical aspect of developing any new therapeutic agent is to ensure its selectivity towards the target pathogen with minimal toxicity to host cells. Therefore, cytotoxicity profiling against various cell lines is a standard part of the drug discovery process.

For instance, a study on 5-alkynyl-2'-deoxyuridines, which also contain an alkynyl group, evaluated their cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govnih.gov Another study on novel pyrrole-N-acetic acid derivatives with anti-mycobacterial activity demonstrated low cytotoxicity against the HEK-293T cell line. nih.gov Similarly, certain quinolone derivatives with anti-tubercular activity were found to be non-toxic towards A549 and Vero cells. rsc.org

Hypolipidemic Effects and Regulation of Lipid Metabolism

Furoic acid derivatives have been investigated for their potential to modulate lipid levels, suggesting a role in managing hyperlipidemia.

Mechanistic Studies on the Modulation of Lipid-Metabolizing Enzymes

Research on 2-furoic acid has demonstrated its effectiveness in lowering serum cholesterol and triglyceride levels in animal models. nih.govnih.gov The mechanism of action appears to involve the direct inhibition of several key intracellular enzymes involved in lipid metabolism. nih.gov These enzymes include:

ATP dependent citrate (B86180) lyase

Acetyl CoA synthetase

Acyl CoA cholesterol acyl transferase

sn-glycerol 3-phosphate acyl transferase

Phosphatidylate phosphohydrolase

Heparin-induced lipoprotein lipase (B570770) nih.gov

A related compound, 5-(tetradecyloxy)-2-furoic acid (TOFA), is a known inhibitor of fatty acid and cholesterol synthesis. nih.gov It has been shown to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in the regulation of fatty acid biosynthesis and oxidation. nih.govnih.gov The inhibition of these enzymes leads to a reduction in the synthesis of lipids in the liver.

Given that this compound is a derivative of 2-furoic acid, it is plausible that it may exert similar hypolipidemic effects by targeting one or more of these lipid-metabolizing enzymes. The lipophilic hex-1-ynyl side chain could influence its potency and selectivity towards these enzymes.

Role as Biological Metabolites and Xenobiotic Transformations

The metabolic fate of a compound is a critical determinant of its therapeutic efficacy and potential toxicity. Understanding how a xenobiotic (a foreign chemical substance) is transformed in the body is a key area of study.

Mammalian Metabolism and Excretion Pathways

The metabolism of furan-containing compounds has been studied in the context of food chemistry and toxicology. For example, furfural (B47365) is metabolized in the body through oxidation to 2-furoic acid. inchem.org This 2-furoic acid can then undergo further transformation, primarily through conjugation with the amino acid glycine (B1666218) to form 2-furoylglycine, which is then excreted in the urine. inchem.orginchem.org Another minor metabolic pathway involves the condensation of 2-furoic acid with acetyl CoA. inchem.org

Based on these established metabolic pathways for furoic acid, it is anticipated that this compound would undergo similar biotransformations. The primary metabolic route would likely involve conjugation of the carboxylic acid group. The hex-1-ynyl substituent may also be subject to metabolic modification, potentially through oxidation or other enzymatic processes, prior to excretion. The study of the metabolism of furfuryl alcohol has shown that it can be oxidized to furoic acid, supporting the idea that the furan ring can be a site of metabolic activity. nih.gov

Microbial Biotransformation and Detoxification Mechanisms

There is currently no specific information available regarding the microbial biotransformation of this compound. However, the biotransformation of the related compound furfural into 2-furoic acid is a well-documented microbial detoxification pathway. mdpi.comcore.ac.ukebi.ac.uk Microorganisms, including certain bacteria and yeasts, can metabolize toxic furan aldehydes like furfural, which are often found in lignocellulosic hydrolysates. ebi.ac.ukresearchgate.net

The primary mechanism involves the oxidation of the aldehyde group of furfural to a carboxylic acid, resulting in the formation of the less toxic 2-furoic acid. mdpi.comcore.ac.ukmdpi.com This conversion is often mediated by enzymes such as aldehyde dehydrogenases. mdpi.com Some microorganisms can also reduce furfural to furfuryl alcohol, which can then be oxidized to 2-furoic acid. core.ac.uk

For instance, bacteria like Pseudomonas putida can metabolize furfural to 2-furoic acid. usda.gov Similarly, the oleaginous yeast Trichosporon fermentans has been shown to detoxify furfural by converting it to furfuryl alcohol and subsequently to 2-furoic acid. core.ac.uk The yeast Yarrowia lipolytica also demonstrates a detoxification pathway by converting furfural to 2-furoic acid. mdpi.com

This detoxification process is a crucial survival mechanism for microbes in environments containing inhibitory compounds from biomass degradation. The resulting 2-furoic acid can sometimes be further metabolized by the microorganisms. mdpi.com

Table 1: Microbial Biotransformation of Furfural to Furoic Acid

| Microorganism | Transformation Product(s) | Reference |

| Pseudomonas putida | 2-Furoic acid | usda.gov |

| Trichosporon fermentans | Furfuryl alcohol, 2-Furoic acid | core.ac.uk |

| Yarrowia lipolytica | 2-Furoic acid | mdpi.com |

| Acinetobacter baylyi ADP1 | 2-Furoic acid | researchgate.net |

| Cupriavidus basilensis HMF14 | 2-Furoic acid | mdpi.com |

Occurrence and Role as Plant Metabolites

Specific data on the occurrence of this compound as a plant metabolite is not available in the reviewed literature. However, the parent compound, 2-furoic acid, and its derivatives are known to occur in various plants. solubilityofthings.comnih.gov These compounds can contribute to the flavor profiles of fruits and other plant materials. solubilityofthings.com

Furan fatty acids, which contain a furan ring, have been identified in plants such as grasses and potatoes. nih.gov The formation of 2-furoic acid in plants can be a result of various metabolic pathways. For example, it has been suggested that it can be synthesized from the degradation of benzene (B151609) rings or through the polyketide pathway. asm.org

In some contexts, 2-furoic acid has been identified as a secondary metabolite in plants that may play a role in defense mechanisms. For example, it has been found in association with nematode-trapping fungi that infect plant roots, suggesting a potential role in biocontrol against plant-parasitic nematodes. asm.org

Exploration of Other Potential Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anticancer) as seen in related furan derivatives

While direct studies on the biological activities of this compound are lacking, research on other furoic acid and furan derivatives has revealed a range of potential therapeutic properties.

Anti-inflammatory Activity: Some furan derivatives have demonstrated anti-inflammatory properties. nih.gov For example, naturally occurring furan fatty acids have been shown to act as potent scavengers of hydroxyl radicals, which can contribute to inflammation. nih.gov The anti-inflammatory effects of some natural compounds are attributed to the presence of hydroxyl groups in their structure. nih.gov

Antioxidant Activity: Several studies have highlighted the antioxidant potential of furoic acid derivatives. researchgate.net The antioxidant activity is often assessed by methods such as the DPPH radical scavenging assay and the nitric oxide scavenging assay. The presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, on the furan ring structure has been found to enhance the antioxidant activity of these compounds. researchgate.net

Anticancer Activity: There is emerging research into the anticancer potential of furoic acid derivatives. One study investigated the anticancer activity of novel furoic acid hydrazide derivatives against HeLa cells, a cervical cancer cell line. researchgate.net The study found that one of the synthesized compounds exhibited inhibitory effects on the cancer cells. researchgate.net

Table 2: Investigated Biological Activities of Furoic Acid Derivatives

| Biological Activity | Derivative Class | Key Findings | Reference |

| Anti-inflammatory | Furan fatty acids | Potent hydroxyl radical scavengers. | nih.gov |

| Antioxidant | 2,5-Disubstituted-1,3,4-oxadiazoles containing furan | Showed promising antioxidant activity in DPPH and nitric oxide scavenging assays. | researchgate.net |

| Anticancer | Furoic acid hydrazides | Demonstrated inhibitory effects on HeLa cancer cells. | researchgate.net |

Furoic Acid Derivatives as Enzyme Inhibitors and Their Mechanistic Basis

There is no specific information on this compound as an enzyme inhibitor. However, other furoic acid derivatives have been identified as inhibitors of various enzymes.

For example, 2-furoic acid has been shown to inhibit lipase, an enzyme that hydrolyzes fats. nih.gov The inhibition was found to be non-competitive, suggesting that the inhibitor binds to a site on the enzyme other than the active site. nih.gov Molecular docking studies have suggested that 2-furoic acid can interact with amino acid residues at the active center of lipase. nih.gov

Another derivative, 5-(Tetradecyloxy)-2-furoic acid (TOFA), is known to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. scbt.com This inhibition disrupts lipid metabolism and can influence cellular energy balance. scbt.com

Furthermore, certain furoic acid-linked silicon phthalocyanine (B1677752) compounds have been synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. researchgate.net One of the compounds, FURO-M-SiPc, showed competitive inhibition of BChE, an enzyme implicated in Alzheimer's disease. researchgate.net

Table 3: Enzyme Inhibition by Furoic Acid Derivatives

| Enzyme | Inhibitor | Type of Inhibition | Reference |

| Lipase | 2-Furoic acid | Non-competitive | nih.gov |

| Acetyl-CoA carboxylase | 5-(Tetradecyloxy)-2-furoic acid (TOFA) | Not specified | scbt.com |

| Butyrylcholinesterase (BChE) | FURO-M-SiPc | Competitive | researchgate.net |

Applications in Advanced Materials Science and Chemical Synthesis

Positioning Furoic Acids as Platform Chemicals for Value-Added Compounds

Furoic acids, derived from biomass, are considered important platform chemicals for synthesizing a wide range of value-added products. csic.essci-hub.semdpi.com They serve as precursors in the production of pharmaceuticals, agrochemicals, polymers, and flavorings. sci-hub.semdpi.com The furan (B31954) ring within their structure is a key pharmacophore in modern drug discovery. sci-hub.se The production of furoic acid can be achieved through the oxidation of furfural (B47365), a renewable and abundant platform molecule derived from lignocellulosic biomass. csic.esfrontiersin.orgrsc.org This sustainable origin makes furan-based compounds attractive substitutes for petrochemicals in various applications, including the manufacturing of surfactants and polymers. rsc.org

Furan-2,5-dicarboxylic acid (FDCA) is a significant bio-based building block, identified by the U.S. Department of Energy as a top value-added chemical from biomass. mdpi.com It is a potential renewable substitute for terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF), a next-generation polymer with applications in packaging. mdpi.comoriginmaterials.com One of the synthetic routes to FDCA involves the oxidation of furfural to 2-furoic acid, which can then be further processed to yield FDCA. mdpi.comwikipedia.org This positions furoic acids, and by extension their derivatives like 5-hex-1-ynyl-2-furoic acid, as important intermediates in the production of high-performance, sustainable polymers. mdpi.com

Ligand Applications in Coordination Chemistry

The carboxylic acid group on the furan ring of furoic acid derivatives allows them to act as effective ligands in coordination chemistry, forming complexes with various metal ions. scientificlabs.co.uksigmaaldrich.com

2-Furoic acid has been utilized in the synthesis of complex metal clusters, including a high-nuclearity heterometallic complex, Mn₁₁Gd₂, which exhibits properties of a single-molecule magnet (SMM). scientificlabs.co.uksigmaaldrich.comganeshremedies.com SMMs are individual molecules that can function as tiny magnets, a property of interest for high-density data storage and quantum computing. manchester.ac.uk Additionally, furoic acid has been used to synthesize bis(α-furancarboxylato)oxovanadium(IV), an orally active vanadyl complex with potential antidiabetic properties. scientificlabs.co.uksigmaaldrich.comganeshremedies.com

As a ligand, 2-furoic acid has been instrumental in the creation of luminescent 4f-3d heterometallic one-dimensional coordination polymers. scientificlabs.co.uksigmaaldrich.com These materials, which incorporate both lanthanide (4f) and transition metal (3d) ions, are of interest for their unique photophysical properties and potential applications in lighting, displays, and sensing technologies.

Development of Biocompatible Materials

The biocompatibility of furan-based compounds has led to their exploration in the development of materials for biomedical applications. scientificlabs.co.uksigmaaldrich.com

2-Furoic acid has been used in the synthesis of biocompatible and multifunctional dextran (B179266) furoate nanospheres. scientificlabs.co.uksigmaaldrich.com Dextran, a biocompatible polysaccharide, can be chemically modified with furoate groups to create nanospheres with potential uses in drug delivery and other biomedical fields.

Role in Advanced Organic Synthesis.

Utility as Synthons for Saturated and Aromatic Carbocyclic Products.nih.gov

The furan ring system within this compound can function as a diene in Diels-Alder cycloaddition reactions, a powerful method for forming six-membered rings. While the electron-withdrawing nature of the carboxylic acid and the hexynyl group would typically reduce the reactivity of the furan diene, research has shown that these limitations can be overcome under specific reaction conditions. rsc.org

Studies on 2-furoic acids have demonstrated that their reactivity in Diels-Alder reactions is significantly enhanced when performed in water. rsc.orgresearchgate.net The conversion of the carboxylic acid to its corresponding carboxylate salt in aqueous media increases the electron density of the furan ring, thereby promoting the cycloaddition with a dienophile, such as a maleimide. rsc.orgresearchgate.net This approach yields 7-oxabicyclo[2.2.1]heptene derivatives, which are valuable intermediates. rsc.org

These bicyclic adducts serve as versatile synthons that can be chemically manipulated to produce a variety of saturated and aromatic carbocyclic compounds. The oxygen bridge can be cleaved, and subsequent reactions can lead to the formation of highly substituted cyclohexanes, cyclohexenes, or even fully aromatic benzene (B151609) rings, depending on the reaction pathways chosen. The presence of the hexynyl group on the initial furoic acid adds another layer of synthetic utility, allowing for further functionalization through reactions characteristic of alkynes, such as click chemistry, hydrogenations, or coupling reactions, both before or after the Diels-Alder reaction.

| Diene | Dienophile | Key Condition | Product Type |

| 2-Furoic Acid Derivatives | Maleimides | Water (as solvent), conversion to carboxylate salt | 7-oxabicyclo[2.2.1]heptene adducts |

This interactive table summarizes the general conditions for the Diels-Alder reaction involving furoic acid derivatives.

Building Blocks for Complex Heterocyclic Compounds (e.g., Oxadiazoles).nih.gov

The carboxylic acid functional group of this compound is a key handle for its use as a building block in the synthesis of complex heterocyclic compounds, most notably 1,3,4-oxadiazoles. nih.govijpsr.com The general and well-established synthetic route to these heterocycles begins with the conversion of a furoic acid derivative into its corresponding acid hydrazide (also known as a furoyl hydrazide). nih.gov

This transformation is typically achieved by first converting the carboxylic acid to an ester, which is then reacted with hydrazine (B178648) hydrate. nih.gov The resulting 5-(hex-1-ynyl)-2-furoyl hydrazide would be a key intermediate. This intermediate can then undergo cyclization with a variety of reagents to form the 1,3,4-oxadiazole (B1194373) ring. A common method involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govijpsr.com This reaction forges the oxadiazole ring, incorporating a substituent from the second carboxylic acid.

This synthetic strategy allows for the creation of a library of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the 5-hex-1-ynyl-2-furyl group, and the other is derived from the second carboxylic acid used in the cyclization step. ijpsr.com Oxadiazole-based compounds are of significant interest in medicinal chemistry and materials science. nih.gov

| Starting Material | Intermediate | Reagent for Cyclization | Heterocyclic Product |

| 5-Substituted-2-Furoic Acid | 5-Substituted-2-Furoyl Hydrazide | Aromatic/Aliphatic Carboxylic Acid with POCl₃ | 2-Aryl/Alkyl-5-(5-substituted-2-furyl)-1,3,4-oxadiazole |

This interactive table outlines the synthetic pathway from substituted furoic acids to 1,3,4-oxadiazoles.

Environmental and Industrial Aspects of Furoic Acids

Formation Pathways from Biomass-Derived Feedstocks

Furoic acids are not typically found in their free form in nature but are rather formed as degradation products of more complex carbohydrates present in biomass. A primary pathway for the formation of certain furoic acid derivatives involves the transformation of hexeneuronic acids (HexA). researchgate.netresearchgate.net Hexeneuronic acids are unsaturated uronic acids that are formed from 4-O-methyl-glucuronic acid residues within the xylan (B1165943) fraction of hemicellulose during alkaline pulping processes. researchgate.netresearchgate.net

The conversion of these biomass-derived feedstocks into furoic acids is a multi-step process. Under acidic conditions, such as those employed during certain stages of pulp bleaching or in biorefinery processes, hexeneuronic acids can undergo a series of reactions. These reactions include hydrolysis and rearrangement, leading to the formation of intermediates like 5-formyl-2-furoic acid. researchgate.net Further degradation of these intermediates can yield 2-furoic acid. researchgate.net The transformation of lignocellulosic biomass, which is rich in hemicellulose, is a key source of these furanic compounds. frontiersin.org

The following table summarizes the key precursors and resulting furoic acid derivatives from biomass:

| Biomass Precursor | Key Intermediate | Furoic Acid Derivative |

| 4-O-methyl-glucuronic acid (in xylan) | Hexeneuronic Acid (HexA) | 5-Formyl-2-furoic acid |

| Hexeneuronic Acid (HexA) | 5-Formyl-2-furoic acid | 2-Furoic acid |

| Xylose (from hemicellulose) | Furfural (B47365) | 2-Furoic acid |

Impact on Pulp Bleaching Processes and Chromophore Formation (from Hexeneuronic Acids)

In the pulp and paper industry, the presence of hexeneuronic acids in chemical pulps is a significant concern as they contribute to the pulp's kappa number (a measure of residual lignin) and consume bleaching chemicals. eucalyptus.com.br During bleaching sequences, particularly those involving chlorine dioxide, the degradation of HexA can lead to the formation of chromophores, which are colored compounds that negatively impact the brightness of the final pulp product. researchgate.netresearchgate.net

The acidic hydrolysis of HexA during bleaching can lead to the formation of 5-formyl-2-furoic acid and subsequently 2-furoic acid. eucalyptus.com.br These furoic acid derivatives, while not the primary chromophores themselves, are intermediates in complex condensation reactions that form highly colored, ladder-type oligomeric structures. researchgate.net These chromophores are a major cause of brightness reversion, the undesirable yellowing of bleached pulps over time. researchgate.net

To mitigate these effects, pulp mills often incorporate a specific acidic stage (A-stage) to hydrolyze and remove the majority of HexA before the main bleaching stages. researchgate.netresearchgate.net This proactive removal minimizes the formation of detrimental chromophores and reduces the consumption of more expensive bleaching agents.

Occurrence and Role in Food Products and Preservation

While specific information on "5-Hex-1-ynyl-2-furoic acid" in food is not available, the parent compound, 2-furoic acid, is known to occur in various food products and is used as a flavoring agent and preservative. chemicalbook.comwikipedia.org It is formed naturally during the heat treatment of foods containing carbohydrates, such as in the roasting of coffee, where it can be found in significant quantities. wikipedia.org

The presence of 2-furoic acid in food can impart a sweet, earthy flavor. wikipedia.org As a preservative, it helps to sterilize and pasteurize certain food items. wikipedia.org Its formation can be an indicator of the thermal processing that a food product has undergone. The European Food Safety Authority (EFSA) has evaluated 2-furoic acid for its use as a flavoring substance. legislation.gov.uk

Industrial Production Methods and Process Optimization

The industrial production of the broader class of furoic acids, particularly 2-furoic acid, is well-established. A common method involves the oxidation of furfural, a platform chemical derived from the dehydration of pentose (B10789219) sugars (like xylose) from lignocellulosic biomass. wikipedia.orgmagtech.com.cn

One traditional industrial route is the Cannizzaro reaction of furfural. wikipedia.orgorgsyn.org In this disproportionation reaction, furfural is treated with a strong base, such as sodium hydroxide (B78521), to yield both 2-furoic acid and furfuryl alcohol in roughly equal amounts. wikipedia.org While the yield for each product is around 50%, the process can be economically viable if both products have commercial applications. wikipedia.org

More recent research has focused on developing more selective and efficient catalytic systems for the oxidation of furfural to 2-furoic acid. These include both homogeneous and heterogeneous catalytic systems, as well as biocatalytic routes using microorganisms. frontiersin.orgmagtech.com.cn These advanced methods aim to improve the yield and selectivity towards 2-furoic acid, reducing the formation of byproducts and making the process more sustainable.

| Production Method | Reactant | Key Reagents/Catalysts | Products | Approximate Yield of 2-Furoic Acid |

| Cannizzaro Reaction | Furfural | Sodium Hydroxide (NaOH) | 2-Furoic Acid, Furfuryl Alcohol | ~50% wikipedia.org |

| Chemical Oxidation | Furfural | Various oxidizing agents and catalysts | 2-Furoic Acid | Varies with catalyst |

| Biocatalysis | Furfural | Microorganisms (e.g., Pseudomonas putida) | 2-Furoic Acid | High selectivity frontiersin.org |

Future Research Directions and Emerging Challenges

Sustainable and Green Chemistry Approaches for Furoic Acid Synthesis

The sustainable production of furoic acid derivatives is intrinsically linked to the valorization of biomass. Furoic acid is primarily derived from furfural (B47365), a key platform chemical obtained from the dehydration of C5 sugars found in lignocellulosic biomass. nih.govmagtech.com.cn Future research will likely focus on developing greener and more efficient synthetic routes to 5-Hex-1-ynyl-2-furoic acid, moving away from traditional methods that may involve harsh reaction conditions or hazardous reagents.

Key research areas include:

Catalytic Innovations: The exploration of novel heterogeneous and homogeneous catalysts will be crucial. This includes the design of catalysts for the direct and selective functionalization of the furan (B31954) ring. For example, methods for the catalytic conversion of furfural to furoic acid using green oxidants like hydrogen peroxide are being investigated. rsc.org Research into catalytic systems that can facilitate the coupling of alkynes to the furan ring in a highly selective and atom-economical manner will be paramount for the sustainable synthesis of this compound.

Solvent-Free and Aqueous-Phase Reactions: Minimizing the use of volatile organic solvents is a core principle of green chemistry. researchgate.net Developing solvent-free reaction conditions or utilizing water as a benign solvent for the synthesis of furoic acid derivatives is a key challenge. rsc.org The Diels-Alder reaction of furoic acids, for example, has shown significant rate enhancement in water. rsc.org

Photocatalysis: Light-driven chemical transformations represent a promising green methodology. Photocatalytic reactions involving furan derivatives are being explored for the synthesis of a variety of valuable compounds. researchgate.net Investigating photocatalytic pathways for the synthesis of this compound could lead to more energy-efficient and environmentally friendly processes.

Discovery of Novel Biological Activities and Therapeutic Applications

Furoic acid derivatives have a rich history in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aitargetmol.com The introduction of the hex-1-ynyl substituent on the furoic acid scaffold of this compound provides a unique structural motif that could lead to novel biological activities and therapeutic applications. The terminal alkyne group can participate in various biological interactions and can also serve as a handle for further chemical modifications, such as in "click chemistry."

Potential therapeutic areas for investigation include: